molecular formula C18H24ClN3O2 B2720168 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea CAS No. 894021-72-8

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea

Cat. No.: B2720168
CAS No.: 894021-72-8
M. Wt: 349.86
InChI Key: KOTSIOVLIHLRNX-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea is a synthetic organic compound with the molecular formula C18H24ClN3O2 and a molecular weight of 349.9 g/mol . It is classified as a urea derivative, a class of compounds known for their significant utility in medicinal chemistry and drug discovery research. Urea derivatives are frequently investigated for their diverse biological activities and their capacity to interact with enzymes and receptors. As a complex molecule featuring both a chlorophenyl-substituted pyrrolidinone ring and a cyclohexyl-methylurea group, this compound serves as a valuable building block or intermediate for researchers in synthetic organic chemistry. It can also be utilized as a standard in analytical method development. This product is intended for research and development use only by technically qualified individuals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-21(15-5-3-2-4-6-15)18(24)20-14-11-17(23)22(12-14)16-9-7-13(19)8-10-16/h7-10,14-15H,2-6,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTSIOVLIHLRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring by reacting a suitable amine with a chlorophenyl ketone under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the intermediate pyrrolidinone compound.

    Formation of the Methylurea Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Nitrosourea Derivatives: 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

  • Structural Differences: The nitrosourea analog () contains a reactive nitroso group (-NNO) absent in the target compound. This group contributes to alkylating activity but increases instability.
  • Pharmacokinetics :
    • The nitrosourea exhibits rapid plasma degradation (half-life: 5 min initial phase) and significant cerebrospinal fluid penetration (3× plasma levels in dogs) due to high lipophilicity .
    • The target compound, lacking the nitroso group, may exhibit slower degradation and reduced alkylating toxicity.
  • Biological Activity: Nitrosoureas are potent against intracranial tumors (e.g., L1210 leukemia) but produce toxic metabolites like cyclohexyl isocyanate. The target compound’s urea-pyrrolidinone core might mitigate such toxicity .

Halogen-Substituted Chalcones: (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on

  • Structural Differences: Chalcones (–7, 9) feature an α,β-unsaturated ketone system, whereas the target compound’s urea and pyrrolidinone groups offer distinct hydrogen-bonding and conformational profiles.
  • Cytotoxicity: Chalcones (e.g., compound C2 in ) show moderate cytotoxicity (IC50: ~100 μg/mL against MCF-7 cells).
  • Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation, while the target compound likely requires urea-forming reactions (e.g., from isocyanates and amines) .

Pyrazole Derivatives: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Differences : Pyrazole derivatives () contain a sulfur atom and trifluoromethyl group, contributing to electronic effects distinct from the target compound’s urea and chlorophenyl groups.
  • The target compound’s urea group offers hydrogen-bond donor/acceptor sites, which may improve target specificity compared to pyrazoles .

Fluorophenyl Chalcones: (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one

  • Conformational Analysis : Fluorophenyl chalcones () exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing π-π stacking and bioactivity.

Comparative Data Table

Property Target Compound Nitrosourea Chalcone C2 Pyrazole Derivative
Core Structure Urea-pyrrolidinone Nitrosourea α,β-unsaturated ketone Pyrazole-sulfanyl
Key Substituents 4-Chlorophenyl, cyclohexyl Chloroethyl, nitroso 4-Chlorophenyl, tolyl Trifluoromethyl, chlorophenyl
LogP (Estimated) ~3.5 (high) ~2.8 (moderate) ~3.0 (moderate) ~2.5 (moderate)
Cytotoxicity (IC50) Not reported Active at nM levels 100 μg/mL Not reported
Metabolic Stability Likely stable (no nitroso group) Low (rapid degradation) Moderate High (sulfanyl group)
Blood-Brain Barrier Potential (cyclohexyl group) High penetration Unlikely Unlikely

Research Implications and Gaps

  • Structural Insights : Computational tools like Multiwfn () and SHELX () could elucidate the target compound’s electron density and crystallographic packing, aiding in SAR studies.
  • Synthetic Challenges: The pyrrolidinone-urea linkage may require innovative methods to avoid side reactions observed in nitrosourea synthesis .
  • Biological Testing: Prioritize assays for kinase inhibition and cytotoxicity, leveraging the 4-chlorophenyl group’s known role in intercalation and hydrophobic interactions .

Biological Activity

The compound 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{17}H_{22}ClN_{3}O_{2}
  • Molecular Weight : 335.83 g/mol

The presence of the chlorophenyl group and the pyrrolidinone structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The pyrrolidinone moiety is known for its capacity to modulate enzyme activities, particularly those involved in metabolic pathways.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism, respectively.
  • Receptors : It may bind to various receptors affecting signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against solid tumors by inducing apoptosis in cancer cells through various pathways, including oxidative stress mechanisms and cell cycle arrest.

Enzyme Inhibition

Research has demonstrated that this compound can act as a potent inhibitor of urease, an enzyme implicated in various diseases, including peptic ulcers and urinary tract infections. The IC50 values for urease inhibition have been reported to be significantly lower than those of traditional inhibitors, indicating a strong potential for therapeutic applications.

Study 1: Urease Inhibition

A study evaluated the urease inhibitory activity of several derivatives related to this compound. The results indicated that certain analogs had IC50 values ranging from 0.63 µM to 6.28 µM, showcasing their effectiveness compared to standard drugs (IC50 = 21.25 µM) .

CompoundIC50 (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001
Compound C2.17 ± 0.006
Standard Drug21.25 ± 0.15

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of similar compounds highlighted their ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways and the induction of oxidative stress .

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